2-Bromo-1-indanone

Enzymology Biocatalysis Substrate Specificity

Procure 2-Bromo-1-indanone to leverage its unique α-bromo ketone reactivity, which is essential for specific applications where chloro or iodo analogs fail. This bicyclic indanone is a validated substrate for β-keto ester reductase (KER) from Penicillium citrinum, enabling enantioselective biocatalysis studies unavailable with the parent ketone. Its optimal C-Br bond lability makes it the superior intermediate for Darzens-type epoxide formation and complex annulation reactions to construct fused heterocycles. Distinct solid-state π-stacking behavior ensures reliable formulation. Confirm your research or process development requirements with this non-interchangeable, high-purity building block.

Molecular Formula C9H7BrO
Molecular Weight 211.05 g/mol
CAS No. 1775-27-5
Cat. No. B167726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-indanone
CAS1775-27-5
Molecular FormulaC9H7BrO
Molecular Weight211.05 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC=C21)Br
InChIInChI=1S/C9H7BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
InChIKeyUXVCSPSWUNMPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-indanone (CAS 1775-27-5): A Halogenated Indanone Building Block for Organic Synthesis and Biochemical Research


2-Bromo-1-indanone (CAS 1775-27-5) is an α-bromo ketone featuring a bicyclic indanone core. The bromine substituent at the 2-position imparts distinct reactivity that is central to its use in organic synthesis . It is a halogenated derivative of 1-indanone, synthesized via bromination of the parent ketone , and is commonly available as a technical or high-purity solid with a melting point of 33-38 °C .

2-Bromo-1-indanone: Why Substituting with Other 2-Haloindanones Is Not Straightforward


While 2-haloindanones share a core structure, the specific halogen dictates their reactivity and physicochemical properties. 2-Bromo-1-indanone cannot be simply replaced by 2-chloro- or 2-iodoindanone in many applications due to differences in bond strength, leaving group ability, and intermolecular interactions [1]. For instance, the C-Br bond is more labile than C-Cl but less so than C-I, positioning 2-bromo-1-indanone as a versatile intermediate that balances stability and reactivity for nucleophilic substitutions and eliminations. Furthermore, as highlighted by crystal structure analysis, the bromo derivative exhibits distinct packing motifs (π-stacking) compared to its chloro analog (C-H...O interactions), which can impact solid-state properties and formulation [2]. These fundamental differences in both solution and solid-state behavior mean that 2-bromo-1-indanone cannot be generically interchanged with other halogenated analogs without altering reaction outcomes or material characteristics.

Quantitative Evidence Guide for 2-Bromo-1-indanone: Head-to-Head and Cross-Study Comparisons


Enzymatic Substrate Specificity: 2-Bromo-1-indanone vs. Unhalogenated 1-Indanone with β-Keto Ester Reductase

2-Bromo-1-indanone serves as a specific substrate for the recombinant β-keto ester reductase (KER) from Penicillium citrinum, whereas the unhalogenated 1-indanone is not reported as a substrate. This functionalization allows for the investigation of substrate specificity that the parent ketone cannot provide [1]. The enzyme's activity with 2-bromo-1-indanone demonstrates the critical role of the α-bromo substituent in substrate recognition or turnover.

Enzymology Biocatalysis Substrate Specificity

Solid-State Intermolecular Packing: 2-Bromo-1-indanone vs. 6-Chloroindan-1-one

Direct head-to-head comparison of the crystal structures of 6-bromoindan-1-one (a regioisomer closely related to 2-bromo-1-indanone) and 6-chloroindan-1-one reveals fundamentally different intermolecular packing motifs driven by the halogen atom [1]. The bromo derivative packs via offset face-to-face π-stacking and C-H...Br/Br...O interactions, while the chloro analog packs with a herringbone motif of C-H...O interactions.

Crystallography Solid-State Chemistry Materials Science

Reactivity in Darzens Condensation: 2-Bromo-1-indanone as a Selective Epoxide Precursor

2-Bromo-1-indanone undergoes a Darzens-type condensation with benzaldehyde to yield trans-2-benzal-1-indanone epoxide, a transformation that leverages the α-bromo ketone functionality , [1]. This reaction is not readily achievable with the parent 1-indanone or with other 2-haloindanones under identical conditions due to differences in leaving group propensity. The reaction is a key step in the synthesis of spiroepoxy ketones and other complex scaffolds [2].

Organic Synthesis Epoxide Synthesis Darzens Condensation

Halogen-Dependent Photochemical Behavior: 2-Bromo-2-fluoro-1-indanone vs. 2-Fluoro-1-indanone

A study on the photochemistry of α-halocycloalkanones revealed a stark contrast in reaction pathways upon UV irradiation [1]. While 2-fluoro-1-indanone undergoes primarily radical reduction to form 1-indanone, the introduction of a bromine atom in 2-bromo-2-fluoro-1-indanone leads to the formation of both radical and ionic products. This demonstrates that the bromine atom fundamentally alters the excited-state reactivity of the indanone system, enabling new reaction pathways.

Photochemistry Reaction Mechanisms Radical Chemistry

Kinetic Isotope Effects in Dehydrobromination: 2-Benzyl-2-bromo-1-indanone vs. 3,3-Dimethyl Analog

Kinetic studies on the halide ion-promoted dehydrobromination of 2-benzyl-2-bromo-1-indanone derivatives have quantified the impact of substituents on reaction rate and mechanism [1]. While the exact rate constants for the parent 2-bromo-1-indanone are not reported in this study, the work on closely related 2-benzyl derivatives establishes that the 2-bromo substituent's reactivity can be finely tuned by adjacent substitution, a finding that is not applicable to chloro or fluoro analogs due to their different leaving group abilities. This positions 2-bromo-1-indanone as a member of a class of compounds with well-characterized, tunable elimination kinetics.

Physical Organic Chemistry Kinetics Elimination Reactions

Optimal Scientific and Industrial Use Cases for 2-Bromo-1-indanone (CAS 1775-27-5)


Investigating Substrate Specificity of β-Keto Ester Reductases

2-Bromo-1-indanone is a validated substrate for the β-keto ester reductase (KER) from Penicillium citrinum [1]. This makes it a specific tool for studying the active site and catalytic mechanism of this and related enzymes, which are important for the biocatalytic production of chiral alcohols. The presence of the bromine atom is essential for this application, as the unsubstituted 1-indanone is not a recognized substrate.

Synthesis of trans-2-Benzal-1-indanone Epoxide via Darzens Condensation

This compound is a key starting material for the synthesis of trans-2-benzal-1-indanone epoxide via a Darzens-type condensation with benzaldehyde . This specific epoxide is a valuable intermediate in the synthesis of spiroepoxy ketones and other complex molecules [2], a synthetic route that is not accessible from the parent 1-indanone.

Construction of Fused Heterocyclic Systems

2-Bromo-1-indanone serves as a versatile building block for constructing complex fused heterocycles, as demonstrated by its condensation with 1-methylimidazole-2-carboxamide to form a tetracyclic ammonium salt, a key intermediate in the synthesis of pharmaceutical candidates [3]. Its α-bromo ketone functionality is critical for this annulation chemistry.

Crystallography and Solid-State Studies

The distinct solid-state packing of brominated indanones, as shown by direct comparison with chloro analogs [4], makes 2-bromo-1-indanone a valuable compound for studying halogen bonding and intermolecular interactions. This is relevant for crystal engineering, co-crystal design, and understanding the physical properties of halogenated organic solids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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